4-Bromo-5-chloro-2-fluorobenzaldehyde
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Overview
Description
4-Bromo-5-chloro-2-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an aldehyde functional group. It is commonly used in various chemical synthesis processes due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-5-chloro-2-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 2-fluorobenzaldehyde, followed by selective bromination and chlorination. The reaction typically requires the use of halogenating agents such as bromine and chlorine under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogenating agents safely. The process is optimized to achieve high yields and purity of the final product, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted benzaldehydes with different functional groups replacing the halogens.
Oxidation: 4-Bromo-5-chloro-2-fluorobenzoic acid.
Reduction: 4-Bromo-5-chloro-2-fluorobenzyl alcohol.
Scientific Research Applications
4-Bromo-5-chloro-2-fluorobenzaldehyde is utilized in various scientific research fields, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-fluorobenzaldehyde largely depends on its reactivity towards different chemical reagents. The presence of electron-withdrawing halogen atoms makes the aldehyde group more susceptible to nucleophilic attack, facilitating various substitution and addition reactions. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the reagents and conditions used .
Comparison with Similar Compounds
- 2-Bromo-5-chlorobenzaldehyde
- 2-Chloro-4-fluorobenzaldehyde
- 4-Bromo-2-fluorobenzaldehyde
Comparison: 4-Bromo-5-chloro-2-fluorobenzaldehyde is unique due to the specific arrangement of halogen atoms on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it offers distinct advantages in selective halogenation reactions and serves as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-5-chloro-2-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGYCHJPYQRCMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1603584-72-0 |
Source
|
Record name | 4-bromo-5-chloro-2-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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